rac Tenofovir-d6

Beschreibung

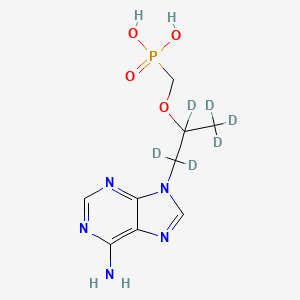

Structure

3D Structure

Eigenschaften

IUPAC Name |

[1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-CUYPRXAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662200 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-94-1 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of rac-Tenofovir-d6

This technical guide provides a comprehensive overview of the chemical and physical properties of racemic Tenofovir-d6 (rac-Tenofovir-d6), a deuterated analog of the antiviral agent Tenofovir. This document is intended for use by professionals in research and drug development who utilize isotopically labeled compounds for pharmacokinetic studies, bioanalytical method development, and as internal standards in quantitative analysis.

Core Chemical and Physical Properties

rac-Tenofovir-d6 is a stable, isotopically labeled form of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1] The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Tenofovir in biological matrices.[2][3]

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to brown solid | [4][5] |

| Storage Temperature | -20°C, protect from light | |

| Solubility | Sparingly soluble in DMSO and water | |

| Purity (HPLC) | >95% | |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) |

Chemical Identifiers and Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | |

| Synonyms | P-[[1-[(6-amino-9H-purin-9-yl)methyl-d2]ethoxy-1,2,2,2-d4]methyl]phosphonic acid, GS-1278-d6, PMPA-d6 | |

| CAS Number | 1020719-94-1 | |

| Molecular Formula | C₉H₈D₆N₅O₄P | |

| Molecular Weight | 293.25 g/mol | |

| Exact Mass | 293.116 Da |

Mechanism of Action of the Parent Compound: Tenofovir

Tenofovir is an acyclic nucleoside phosphonate analog of adenosine monophosphate. It is a prodrug that requires intracellular phosphorylation to its active metabolite, tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase by mimicking the natural substrate, deoxyadenosine 5'-triphosphate. Its incorporation into a growing viral DNA strand leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication. This high selectivity for viral enzymes over human DNA polymerases contributes to its therapeutic profile.

Experimental Protocols

rac-Tenofovir-d6 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tenofovir quantification. Below are representative experimental protocols for common analytical techniques.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Tenofovir in biological matrices like plasma, whole blood, or tissue samples.

1. Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of human plasma, add a working solution of the internal standard, rac-Tenofovir-d6.

-

Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.

-

Injection Volume: 2-10 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for Tenofovir and its deuterated analog.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Tenofovir: The precursor ion [M+H]⁺ at m/z 288.05 is monitored, with product ions typically at m/z 176.0 and 136.0.

-

rac-Tenofovir-d6: The precursor ion [M+H]⁺ at m/z 294.0 is monitored, with corresponding shifted product ions such as m/z 182.0.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS is used for quantification, NMR spectroscopy is a powerful tool for structural confirmation of both Tenofovir and its deuterated analogs.

1. Sample Preparation:

-

Dissolve a sufficient amount of rac-Tenofovir-d6 in a suitable deuterated solvent, such as DMSO-d6 or D₂O.

-

Transfer the solution to an NMR tube.

2. Data Acquisition:

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

In the ¹H NMR spectrum of the non-deuterated Tenofovir, characteristic peaks for the aromatic protons appear around δ=8.00-8.10 ppm. For rac-Tenofovir-d6, the signals corresponding to the deuterated positions will be absent or significantly reduced.

-

The ³¹P NMR spectrum will show a characteristic signal for the phosphonate group.

Conclusion

rac-Tenofovir-d6 is an essential tool for the accurate bioanalysis of Tenofovir. Its chemical and physical properties are well-defined, and its use as an internal standard is established in numerous validated analytical methods. The experimental protocols outlined in this guide provide a foundation for the reliable quantification and characterization of Tenofovir in various research and clinical settings.

References

An In-depth Technical Guide to rac-Tenofovir-d6: Structure, Synthesis, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical structure, synthesis pathways, and experimental methodologies for racemic Tenofovir-d6 (rac-Tenofovir-d6), a deuterated analog of the antiviral agent Tenofovir. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Chemical Structure and Properties

rac-Tenofovir-d6 is a synthetic, deuterium-labeled version of racemic Tenofovir. The six deuterium atoms are incorporated into the propan-2-yl side chain, which enhances its utility as an internal standard in quantitative analyses by providing a distinct mass shift from the unlabeled parent drug without significantly altering its chemical properties.[1][2]

The IUPAC name for this compound is [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid.[3][4][5] The deuteration occurs at positions 1, 1, 2, 3, 3, and 3 of the propan-2-yl group attached to the adenine base.

Physicochemical Data

The key physicochemical properties of rac-Tenofovir-d6 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1020719-94-1 | |

| Molecular Formula | C₉H₈D₆N₅O₄P | |

| Molecular Weight | 293.25 g/mol | |

| Accurate Mass | 293.116 Da | |

| Appearance | White Solid | |

| Purity (Typical) | >95% (HPLC) | |

| Deuterium Incorporation | ≥99% atom D | |

| Solubility | Sparingly soluble in DMSO and Water | |

| Storage Temperature | -20°C |

Synthesis Pathways

The synthesis of rac-Tenofovir-d6 is not commonly detailed in standard literature but can be constructed based on established methods for preparing Tenofovir and specific isotopic labeling techniques. A plausible and efficient pathway involves the initial synthesis of a deuterated racemic intermediate, (rac)-[d6]-9-(2-hydroxypropyl)adenine (rac-[d6]-HPA), followed by phosphonylation.

A key strategy for introducing the deuterium labels is through a catalytic hydrogen-deuterium (H-D) exchange reaction on a suitable precursor. The overall synthesis can be broken down into three main stages:

-

Preparation of Racemic Precursor: Synthesis of (rac)-9-(2-hydroxypropyl)adenine (rac-HPA).

-

Isotopic Labeling: Deuteration of rac-HPA to yield rac-[d6]-HPA.

-

Phosphonylation and Deprotection: Conversion of the deuterated alcohol to the final phosphonic acid product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway from the starting materials to the final deuterated product.

Caption: Synthesis pathway for rac-Tenofovir-d6.

Experimental Protocols

The following sections provide representative methodologies for the key stages of rac-Tenofovir-d6 synthesis. These protocols are derived from established procedures for Tenofovir synthesis and known deuteration techniques.

Stage 1: Synthesis of (rac)-9-(2-hydroxypropyl)adenine (rac-HPA)

This stage involves the N9-alkylation of adenine with racemic propylene carbonate.

Methodology:

-

Suspend adenine in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide).

-

Add racemic propylene carbonate to the mixture.

-

Heat the reaction mixture (e.g., to 100-120°C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the mixture and precipitate the crude product by adding an anti-solvent like isopropanol or toluene.

-

Filter the solid, wash with the anti-solvent, and dry under vacuum to yield crude rac-HPA.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/isopropanol) to obtain pure rac-HPA.

Stage 2: Deuteration via H-D Exchange to form rac-[d6]-HPA

This critical step introduces the deuterium labels onto the propyl side chain of the precursor.

Methodology:

-

In a high-pressure reaction vessel, dissolve rac-HPA in a suitable solvent such as D₂O or a deuterated alcohol (e.g., MeOD).

-

Add the catalysts, typically 10% Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂).

-

Seal the vessel, purge with nitrogen, and then pressurize with deuterium gas (D₂).

-

Heat the mixture (e.g., to 80-100°C) and stir vigorously for an extended period (24-72 hours) to facilitate the H-D exchange.

-

Monitor the extent of deuteration periodically by taking aliquots and analyzing via ¹H NMR (disappearance of proton signals) or Mass Spectrometry (mass shift).

-

Once the desired level of deuteration is achieved, cool the reaction, carefully vent the D₂ gas, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalysts.

-

Evaporate the solvent under reduced pressure to yield the deuterated product, rac-[d6]-HPA.

Stage 3: Phosphonylation and Deprotection

This two-step sequence converts the deuterated alcohol into the final phosphonic acid.

Methodology:

-

Alkylation:

-

Suspend the dried rac-[d6]-HPA in a polar aprotic solvent (e.g., DMF or N-methyl-2-pyrrolidone).

-

Add a strong, non-nucleophilic base, such as magnesium tert-butoxide (Mg(OtBu)₂), and stir to form the alkoxide.

-

Slowly add a solution of a protected phosphonomethylating agent, such as diethyl ((tosyloxy)methyl)phosphonate, to the mixture at a controlled temperature (e.g., 50-60°C).

-

Maintain the temperature and stir until the reaction is complete (monitored by HPLC). This "telescoped" approach often proceeds directly to hydrolysis without isolating the water-soluble phosphonate ester intermediate.

-

-

Deprotection/Hydrolysis:

-

Cool the reaction mixture from the previous step.

-

Add bromotrimethylsilane (TMSBr) to cleave the phosphonate esters. This is a common method for converting diethyl phosphonates to the free phosphonic acid.

-

After stirring, quench the reaction by adding water or an aqueous acid.

-

Adjust the pH of the solution to precipitate the crude rac-Tenofovir-d6.

-

Filter the solid, wash with a cold solvent (e.g., acetone or isopropanol), and dry under vacuum.

-

Further purification can be achieved by recrystallization to yield the final high-purity product.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in a laboratory setting for the synthesis and purification of rac-Tenofovir-d6.

Caption: Experimental workflow for rac-Tenofovir-d6 synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. rac Tenofovir-d6 | C9H14N5O4P | CID 45040468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TRC-T018502-10MG | LGC Standards [lgcstandards.com]

- 5. This compound | TRC-T018502-10MG | LGC Standards [lgcstandards.com]

The Unseen Partner: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, achieving accuracy and reproducibility is paramount. This technical guide delves into the core mechanism of action of deuterated internal standards, the silent partners that ensure data integrity in mass spectrometry-based assays. By understanding their function, researchers can harness their full potential to overcome the inherent variability of analytical processes, leading to more robust and reliable results in drug development and other scientific endeavors.

The Fundamental Principle: Taming Analytical Variability

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying molecules in complex biological matrices. However, the journey from sample collection to final result is fraught with potential for variability. This variability can arise from multiple sources, including:

-

Sample Preparation: Inconsistencies in extraction efficiency, sample handling, and potential for analyte degradation.

-

Injection Volume: Minor variations in the volume of sample introduced into the LC-MS system.

-

Chromatographic Separation: Shifts in retention time and potential for co-eluting matrix components to interfere with the analyte of interest.

-

Mass Spectrometric Detection: Fluctuations in ionization efficiency, often influenced by the sample matrix (matrix effects), and instrument drift over time.

To counteract these variables, a known quantity of an internal standard (IS) is added to every sample, calibrator, and quality control sample at the beginning of the analytical workflow. The fundamental principle is that the IS will experience the same variations as the analyte. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Why Deuterated Internal Standards Reign Supreme

The ideal internal standard behaves identically to the analyte throughout the entire analytical process. This is where stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, excel. A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D).

This subtle change in mass has profound implications for its function as an internal standard:

-

Chemical and Physicochemical Similarity: Deuterated standards are, for all practical purposes, chemically identical to the analyte. They share the same polarity, pKa, and functional groups, ensuring they behave similarly during extraction, chromatography, and ionization.

-

Co-elution: Due to their near-identical physicochemical properties, deuterated internal standards typically co-elute with the analyte from the liquid chromatography column. This is a critical factor, as it ensures both the analyte and the IS are subjected to the same matrix effects at the same time.

-

Mass Differentiation: Despite their chemical similarity, the mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, a phenomenon where co-eluting matrix components suppress or enhance the ionization of the analyte.

The Mechanism of Action in Practice: A Step-by-Step Workflow

The mechanism of action of a deuterated internal standard is best understood by examining its role in a typical bioanalytical workflow.

Figure 1. Bioanalytical Workflow Using a Deuterated Internal Standard

The logical relationship of how a deuterated internal standard corrects for analytical variability is illustrated below.

Figure 2. Correction Mechanism of a Deuterated Internal Standard

Quantitative Evidence: The Impact of Deuterated Internal Standards

The theoretical advantages of deuterated internal standards are borne out by empirical data. Numerous studies have demonstrated their superiority over other types of internal standards, such as structural analogs. The following tables summarize the typical performance improvements observed when using a deuterated internal standard.

Table 1: Comparison of Precision and Accuracy

| Parameter | With Deuterated IS | With Structural Analog IS | Without IS |

| Precision (%CV) | |||

| Intra-day | < 5% | 5-15% | > 15% |

| Inter-day | < 10% | 10-20% | > 20% |

| Accuracy (%Bias) | |||

| Intra-day | ± 5% | ± 10-15% | > ± 20% |

| Inter-day | ± 10% | ± 15-20% | > ± 25% |

Table 2: Compensation for Matrix Effects and Recovery

| Parameter | With Deuterated IS | With Structural Analog IS |

| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% | Often > 15% |

| Extraction Recovery (%CV) | < 10% | Can be > 15% |

Data are representative values compiled from various bioanalytical method validation studies.

Potential Limitations and Considerations: The Kinetic Isotope Effect

While deuterated internal standards are the gold standard, they are not without potential limitations. The most significant of these is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction for processes that involve the cleavage of this bond.

In the context of bioanalysis, the KIE can manifest in two ways:

-

Chromatographic Isotope Effect: The subtle differences in physicochemical properties between the deuterated and non-deuterated molecules can sometimes lead to a slight separation on the chromatographic column. If the analyte and the internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, which can compromise the accuracy of the quantification.

-

Differential Metabolism: If the deuteration occurs at a site of metabolism, the deuterated internal standard may be metabolized at a different rate than the analyte. This is generally not a concern for in vitro bioanalysis but can be a factor in in vivo studies where the stability of the internal standard is critical.

To mitigate these potential issues, careful selection of the deuteration site is crucial. Deuterium atoms should be placed on positions that are not susceptible to metabolic attack and are less likely to influence the chromatographic behavior of the molecule.

Experimental Protocols: A Foundation for Robust Bioanalysis

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following provides a detailed methodology for a key experiment in bioanalytical method validation: the assessment of matrix effects.

Protocol: Assessment of Matrix Effect Using a Deuterated Internal Standard

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and to demonstrate the ability of the deuterated internal standard to compensate for these effects.

Materials:

-

Analyte reference standard

-

Deuterated internal standard

-

Blank biological matrix (e.g., plasma, urine) from at least six different sources

-

All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

-

Preparation of Stock Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard in an appropriate solvent.

-

Preparation of Spiking Solutions: Prepare spiking solutions of the analyte and the deuterated IS at concentrations relevant to the intended assay range.

-

Sample Preparation (Three Sets of Samples for Each Matrix Source):

-

Set 1 (Analyte and IS in Post-Extraction Spiked Matrix):

-

Extract a known volume of blank matrix from each of the six sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

After extraction, spike the resulting extract with the analyte and the deuterated internal standard at a known concentration (typically at low and high QC levels).

-

-

Set 2 (Analyte and IS in Neat Solution):

-

Prepare solutions of the analyte and the deuterated internal standard in the reconstitution solvent at the same final concentrations as in Set 1.

-

-

Set 3 (Blank Matrix):

-

Process a known volume of blank matrix from each of the six sources using the intended sample preparation method without the addition of analyte or IS.

-

-

-

LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

-

Data Analysis:

-

Calculate the Matrix Factor (MF):

-

MF = (Peak Area of Analyte in Set 1) / (Peak Area of Analyte in Set 2)

-

A MF > 1 indicates ion enhancement, while a MF < 1 indicates ion suppression.

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 1) / (Peak Area Ratio of Analyte/IS in Set 2)

-

-

Calculate the Coefficient of Variation (%CV):

-

Calculate the %CV of the MF and the IS-normalized MF across the six different matrix sources.

-

-

Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%. A low %CV demonstrates that the deuterated internal standard effectively compensates for the variability in matrix effects across different sources.

Conclusion: An Indispensable Tool for Quality Data

Deuterated internal standards are an indispensable tool in modern bioanalysis. Their mechanism of action, rooted in their chemical identity to the analyte, allows them to effectively track and correct for the myriad of variables that can compromise data quality. By understanding the principles of their operation, their potential limitations, and the rigorous experimental validation required, researchers can confidently employ these powerful tools to generate the high-quality, reproducible data that is the bedrock of scientific advancement and drug development.

An In-Depth Technical Guide to the Physical and Chemical Characteristics of rac Tenofovir-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of racemic Tenofovir-d6 (rac Tenofovir-d6). This deuterated analog of Tenofovir, a cornerstone antiretroviral medication, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines its fundamental properties, analytical methodologies, and metabolic fate, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound, a white solid, is the deuterated form of Tenofovir, a nucleotide reverse transcriptase inhibitor. The inclusion of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Tenofovir in biological matrices.

Table 1: General and Computed Physical & Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | PubChem |

| Synonyms | (Rac)-Tenofovir-d6, rac-Tenofovir-D6, Tenofovir-d6 | PubChem |

| CAS Number | 1020719-94-1 | PubChem |

| Molecular Formula | C₉H₈D₆N₅O₄P | PubChem |

| Molecular Weight | 293.25 g/mol | PubChem |

| Appearance | White solid | ESS Chem Co.[1] |

| Purity | >95% (HPLC) | LGC Standards[2] |

| Solubility | Sparingly soluble in DMSO and water. | Cayman Chemical[3] |

| Storage Temperature | -20°C | LGC Standards[2] |

| XLogP3 (Computed) | -1.6 | PubChem |

Table 2: Physical Properties of Tenofovir (Non-deuterated)

| Property | Value | Source |

| Melting Point | 276-280 °C | PubChem |

| Solubility in Water | 13.4 mg/mL | PubChem |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public literature. However, a general chemoenzymatic synthesis for Tenofovir can be adapted to produce the deuterated analog. This would involve the use of deuterated starting materials. A plausible synthetic approach is outlined below, based on the chemoenzymatic synthesis of Tenofovir.[4]

General Chemoenzymatic Synthesis Approach:

-

Alkylation: Commercially available 6-chloropurine is alkylated with a deuterated chloroacetone analog in the presence of a base (e.g., anhydrous potassium carbonate) in a suitable solvent like dimethylformamide (DMF) to yield a deuterated ketone intermediate.

-

Reduction: The resulting prochiral ketone is stereoselectively reduced to the corresponding alcohol. This can be achieved using a chemical reducing agent like sodium borohydride or, for higher stereoselectivity, an alcohol dehydrogenase (ADH) biocatalyst.

-

Phosphonylation: The hydroxyl group of the deuterated alcohol intermediate is then alkylated with a phosphonate precursor, such as tosylated diethyl(hydroxymethyl) phosphonate, in the presence of a base.

-

Hydrolysis: The final step involves the hydrolysis of the phosphonate esters to yield the phosphonic acid moiety of this compound. This is typically achieved by treatment with an acid, such as hydrobromic acid.

It is crucial to note that this is a generalized pathway, and optimization of reaction conditions would be necessary for the synthesis of the deuterated compound.

Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Tenofovir in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative example of such a method.

Sample Preparation (Human Plasma):

-

Protein Precipitation: To 200 µL of human plasma, add an internal standard solution containing Tenofovir-d6. Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the clear supernatant to a clean tube for analysis.

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm), is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed.

-

Flow Rate: A flow rate of around 0.25 mL/min is common.

-

Injection Volume: Typically 10 µL.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Tenofovir and Tenofovir-d6 are monitored.

Chemical Characteristics

Stability and Degradation

While specific stability studies on this compound are not extensively reported, the stability of Tenofovir has been investigated under various stress conditions. These studies provide insights into the potential degradation pathways of its deuterated analog.

Tenofovir is known to degrade under hydrolytic conditions, particularly in acidic and alkaline environments. The degradation follows pseudo-first-order kinetics. In acidic conditions, the primary degradation products identified are 6-Hydroxy adenine derivative of Tenofovir and (2-hydroxypropan-2-yloxy) methylphosphonic acid. The molecule is relatively stable under neutral and oxidative stress conditions.

Table 3: Stability of Tenofovir under Various Conditions

| Condition | Stability | Reference |

| Acidic Hydrolysis (0.1 M HCl) | Degradation observed | |

| Alkaline Hydrolysis (0.1 M NaOH) | Degradation observed | |

| Neutral Hydrolysis (pH 4.5) | No significant degradation | |

| Oxidative Stress (3% and 30% H₂O₂) | No significant degradation | |

| Thermal Stress (Solid State) | Stable |

It is important for researchers to consider these stability characteristics when preparing and storing solutions of this compound, especially when used as a quantitative standard.

Metabolic Pathway and Mechanism of Action

Tenofovir is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic pathway of Tenofovir is a critical aspect of its pharmacology.

Metabolic Activation of Tenofovir

Once inside the cell, Tenofovir undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to form the active metabolite, Tenofovir diphosphate.

Caption: Metabolic activation of Tenofovir to its active diphosphate form.

Mechanism of Action

Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase. It mimics the natural substrate, deoxyadenosine triphosphate (dATP). Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.

Caption: Mechanism of action of Tenofovir diphosphate as a reverse transcriptase inhibitor.

Conclusion

This compound is an indispensable tool in the research and development of antiretroviral therapies. Its well-defined chemical structure and distinct mass make it an excellent internal standard for the accurate quantification of Tenofovir. While experimentally determined physical data for the deuterated form is limited, the known characteristics of Tenofovir provide a strong basis for its application. Understanding its stability, metabolic pathway, and analytical methodologies is crucial for its effective use in preclinical and clinical research, ultimately contributing to the advancement of HIV treatment and prevention.

References

Decoding the Quality Seal: An In-depth Technical Guide to Interpreting a rac-Tenofovir-d6 Certificate of Analysis

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Interpreting the Certificate of Analysis for rac-Tenofovir-d6

This technical guide provides a detailed framework for understanding and interpreting a Certificate of Analysis (CoA) for rac-Tenofovir-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of the antiviral drug Tenofovir. A thorough comprehension of the CoA is paramount for ensuring the quality, identity, and purity of this critical reagent, thereby guaranteeing the accuracy and reproducibility of experimental results.

Introduction to the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer's quality control department that confirms a specific batch of a product meets its predetermined release specifications. For a complex, isotopically labeled compound like rac-Tenofovir-d6, the CoA provides essential data on its identity, purity, and isotopic enrichment. This guide will deconstruct the typical components of a rac-Tenofovir-d6 CoA, offering insights into the underlying analytical techniques and the interpretation of the presented data.

Key Data Presentation

The quantitative data on a rac-Tenofovir-d6 CoA is typically presented in a clear, summary format. Below are tables summarizing the key analytical results one would expect to find, based on publicly available information and typical specifications from various suppliers.

Table 1: General Product Information

| Parameter | Typical Specification | Example Data |

| Product Name | rac-Tenofovir-d6 | rac-Tenofovir-d6 |

| Catalog Number | Supplier Specific | ESS0241 |

| Lot/Batch Number | Unique Alphanumeric Code | GR-17-153 |

| CAS Number | 1020719-94-1 | 1020719-94-1 |

| Molecular Formula | C₉H₈D₆N₅O₄P | C₉H₈D₆N₅O₄P |

| Molecular Weight | ~293.25 g/mol | 293.25 g/mol |

| Appearance | White to off-white solid | White Solid |

| Solubility | Soluble in DMSO or Methanol | Conforms |

| Storage Conditions | -20°C, protect from light | Store at -18°C in a dry place away from direct sunlight |

Table 2: Analytical Test Results

| Analytical Test | Parameter | Specification | Example Result |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥95% (typically >98%) | 99.0%[1] |

| Mass Spectrometry (MS) | Identity Confirmation ([M+H]⁺) | Conforms to theoretical mass (approx. 294.1) | Conforms (shows peak at m/z = 294.1)[1] |

| Nuclear Magnetic Resonance (¹H-NMR) | Structural Conformance | Conforms to reference spectrum | Conforms |

| Isotopic Purity (by MS or NMR) | Deuterium Incorporation | ≥98% atom D | ~99% atom D[1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited on a typical rac-Tenofovir-d6 CoA. These protocols are representative and may vary between testing laboratories.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of the rac-Tenofovir-d6 sample by separating it from any non-deuterated Tenofovir and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[2][3]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol and phosphate buffer (90:10 v/v).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for Tenofovir, which is around 260 nm.

-

Sample Preparation: A known concentration of the rac-Tenofovir-d6 is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and methanol).

-

Analysis: The sample is injected into the HPLC system. The retention time of the major peak corresponding to rac-Tenofovir-d6 is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of rac-Tenofovir-d6 and to assess its isotopic distribution.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this compound.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule ([M+H]⁺).

-

Sample Introduction: The sample, dissolved in a suitable solvent, is infused directly into the mass spectrometer or introduced via an LC system.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

Interpretation:

-

Identity: The presence of a prominent peak corresponding to the expected mass of the protonated molecule ([C₉H₈D₆N₅O₄P + H]⁺) at approximately m/z 294.1 confirms the identity of the compound.

-

Isotopic Purity: The mass spectrum will also show smaller peaks corresponding to molecules with fewer or more deuterium atoms (e.g., d5, d7). The relative intensities of these peaks are used to estimate the isotopic purity. A high isotopic purity is indicated by the dominant intensity of the peak for the d6 species.

-

A more detailed analysis of the fragmentation pattern can also be performed to further confirm the structure. The fragmentation of Tenofovir typically involves the loss of the phosphonate group and parts of the side chain.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compound and to provide information about the location and extent of deuteration.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Interpretation:

-

The ¹H-NMR spectrum of a highly deuterated compound like rac-Tenofovir-d6 will show significantly reduced or absent signals at the positions where deuterium atoms have replaced protons.

-

The remaining proton signals should correspond to the non-deuterated positions in the molecule (e.g., the adenine ring protons). The chemical shifts and coupling patterns of these signals are compared to a reference spectrum of non-deuterated Tenofovir to confirm the core structure.

-

The integration of the residual proton signals can provide a semi-quantitative measure of the isotopic purity.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of a rac-Tenofovir-d6 Certificate of Analysis.

Conclusion

Interpreting a rac-Tenofovir-d6 Certificate of Analysis is a critical skill for any scientist working with this material. By carefully examining the data presented for purity, identity, and isotopic enrichment, and by understanding the methodologies used to generate this data, researchers can confidently assess the quality of the reagent. This diligence ensures the integrity of experimental data and contributes to the overall success of research and development endeavors in the pharmaceutical sciences.

References

In-Depth Technical Guide to rac Tenofovir-d6: Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on racemic Tenofovir-d6, a deuterated isotopologue of the antiviral drug Tenofovir. This document is intended for researchers, scientists, and professionals in drug development, offering key data, analytical methodologies, and insights into its biological significance. Rac Tenofovir-d6 is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tenofovir quantification in biological matrices.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its identification and use in a laboratory setting.

| Property | Value |

| CAS Number | 1020719-94-1 |

| Molecular Formula | C₉H₈D₆N₅O₄P |

| Molecular Weight | 293.25 g/mol |

Mechanism of Action and Metabolic Pathway of Tenofovir

To appreciate the role of this compound in research, it is crucial to understand the mechanism of action of its non-deuterated counterpart, Tenofovir. Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) effective against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once in the bloodstream, these prodrugs are converted to Tenofovir. For Tenofovir to exert its antiviral effect, it must be phosphorylated intracellularly to its active form, Tenofovir diphosphate (TFV-DP).[1][2] This two-step phosphorylation is carried out by cellular kinases.[3]

TFV-DP is a structural analog of deoxyadenosine 5'-triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase.[2] When incorporated into a growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[4]

The cellular uptake of Tenofovir is mediated by organic anion transporters (OATs), particularly OAT1 and OAT3. The subsequent phosphorylation to the active diphosphate form is a critical step for its antiviral activity.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity Requirements of rac-Tenofovir-d6 for Research Applications

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic research. This guide provides an in-depth exploration of the isotopic purity requirements for racemic Tenofovir-d6, a deuterated analog of the antiviral drug Tenofovir. High isotopic purity is paramount for its primary application as an internal standard in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and drug metabolism studies.

The Imperative of Isotopic Purity in Deuterated Standards

In the realm of drug development and clinical research, accurate quantification of drug molecules and their metabolites in biological matrices is critical. Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, and it relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as Tenofovir-d6.[1] A SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes, in this case, deuterium.[2]

The fundamental principle of IDMS is the addition of a known amount of the SIL-IS to a sample at the earliest stage of analysis.[3] Because the SIL-IS and the unlabeled analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, handling, and ionization in the mass spectrometer.[2] By measuring the ratio of the analyte to the SIL-IS, researchers can correct for sample loss and matrix effects, leading to highly accurate and precise quantification.[3]

However, the accuracy of this technique is fundamentally dependent on the isotopic purity of the SIL-IS. It is practically impossible to synthesize a compound with 100% isotopic purity. The final product will inevitably be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For a d6-labeled compound like Tenofovir-d6, this means the presence of molecules with fewer than six deuterium atoms (d0 to d5). The presence of the unlabeled analyte (d0) in the internal standard solution can lead to an overestimation of the analyte's concentration in the sample. Therefore, stringent isotopic purity requirements are essential.

Quantitative Purity Requirements for rac-Tenofovir-d6

While specific requirements can vary slightly based on the sensitivity and regulatory context of the assay, general guidelines for deuterated internal standards are well-established. For reliable and reproducible results in quantitative bioanalysis, both high chemical and isotopic purity are necessary.

| Purity Parameter | Recommended Specification | Rationale |

| Chemical Purity | >99% | Ensures that no other chemical entities are present that could interfere with the analytical measurement. |

| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte (d0) from the internal standard, preventing artificially inflated measurements of the target analyte. |

| d0 Contribution | < 2% | A direct measure of the amount of unlabeled analyte in the internal standard. A low percentage is critical for accurate quantification, especially at the lower limit of quantification (LLOQ). |

| Number of Deuterium Atoms | 3-8 | A sufficient mass shift (ideally ≥ 3 amu) is needed to resolve the mass-to-charge ratio (m/z) of the internal standard from the natural isotopic distribution of the unlabeled analyte, preventing spectral overlap. Tenofovir-d6, with a mass shift of 6 amu, meets this criterion well. |

Commercial suppliers of rac-Tenofovir-d6 often specify a purity of ≥99% for the sum of all deuterated forms (d1-d6), which aligns with these general recommendations.

Experimental Protocols for Purity Assessment

The determination of isotopic purity for rac-Tenofovir-d6 requires sophisticated analytical techniques capable of differentiating between isotopologues. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the precise mass measurement of the different isotopologues of Tenofovir-d6 and their relative abundances.

Methodology:

-

Sample Preparation: A solution of rac-Tenofovir-d6 is prepared in a suitable solvent (e.g., methanol/water) at a concentration appropriate for direct infusion or LC-MS analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The instrument should be calibrated to ensure high mass accuracy.

-

Analysis:

-

Direct Infusion: The sample solution is directly infused into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

LC-MS: The sample is injected onto a liquid chromatography system coupled to the HRMS. A chromatographic separation step can help to resolve the analyte from any potential chemical impurities. A typical column is a C18 reverse-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

-

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of Tenofovir and all its deuterated isotopologues (e.g., m/z 288 to 295 for the [M+H]+ ions).

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, d6).

-

The intensity of the peak for each isotopologue is measured.

-

The isotopic purity is calculated by dividing the intensity of the desired deuterated peak (d6) by the sum of the intensities of all related isotopic peaks (d0 through d6). A correction for the natural isotopic abundance of other elements (e.g., 13C, 15N) may be necessary for highly accurate measurements.

-

Structural Integrity and Labeling Position Confirmation by NMR Spectroscopy

While MS provides information on the distribution of isotopologues, NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.

Methodology:

-

Sample Preparation: A sufficient amount of the rac-Tenofovir-d6 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis:

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly pure Tenofovir-d6 sample, the signals corresponding to the protons that have been replaced by deuterium should be absent or significantly reduced in intensity. The integration of any residual proton signals at the labeled positions relative to the signals of non-labeled protons can provide an estimate of isotopic purity.

-

²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, confirming the presence of deuterium at the expected positions in the molecule.

-

¹³C and ³¹P NMR: These spectra can be used to confirm the overall carbon and phosphorus framework of the molecule, ensuring no structural degradation has occurred during the synthesis and purification process.

-

Visualizing the Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive assessment of rac-Tenofovir-d6 purity.

Caption: Workflow for Isotopic Purity Assessment.

Conclusion

The reliability of quantitative data generated using rac-Tenofovir-d6 as an internal standard is directly linked to its isotopic purity. Adherence to stringent purity specifications, typically an isotopic enrichment of ≥98% and a chemical purity of >99%, is essential. By employing robust analytical methodologies such as high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify the quality of their deuterated standards. This diligence ensures the accuracy and reproducibility of experimental results, which is fundamental to advancing drug development and clinical research.

References

A Technical Guide to High-Purity rac-Tenofovir-d6: Commercial Availability and Core Methodologies for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of high-purity racemic (rac)-Tenofovir-d6, a deuterated internal standard crucial for pharmacokinetic and drug metabolism studies. Addressed to researchers, scientists, and drug development professionals, this document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for its application.

Commercial Suppliers and Product Specifications

The procurement of high-purity rac-Tenofovir-d6 is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer this isotopically labeled compound. The following table summarizes the key specifications from a selection of these suppliers.

| Supplier | Catalog Number | Purity (Chemical) | Purity (Isotopic) | Available Quantities |

| ESS Chem Co. | ESS0241 | >95% by HPLC; 99.0% by HPLC (specific lot)[1][2] | >98% atom D; ~99% atom D (specific lot)[1][2] | Inquire |

| Clinivex | - | - | - | Inquire[3] |

| Immunomart | HY-113904S | 98.98% | - | Inquire |

| MedChemExpress | HY-113904S | - | - | 1 mg, In-stock |

| Parchem | - | - | - | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot |

| LGC Standards | TRC-T018502-10MG | >95% (HPLC) | - | 1 mg, 10 mg |

| Sussex Research | SI200020 | >95% (HPLC) | >95% | Inquire |

| Biotech Hub Africa | - | - | - | 5 mg |

| Cayman Chemical | - | - | ≥99% deuterated forms (d1-d6) | Inquire |

Note: Purity and availability information may vary by lot and are subject to change. Researchers are advised to request lot-specific certificates of analysis from the suppliers.

Experimental Protocols

The use of rac-Tenofovir-d6 as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, is a standard practice in drug metabolism and pharmacokinetic studies. Below are representative protocols for its use.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh the desired amount of rac-Tenofovir-d6. Dissolve the compound in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a final concentration of 1 mg/mL. For instance, dissolve 1 mg of rac-Tenofovir-d6 in 1 mL of methanol. Sonicate briefly to ensure complete dissolution. Store the stock solution at -20°C.

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol or a mixture of methanol and water). The concentration of the working solutions should be chosen based on the expected concentration range of the analyte (Tenofovir) in the biological samples.

Sample Preparation for LC-MS/MS Analysis

The following is a general protein precipitation protocol for the extraction of Tenofovir and the internal standard from plasma samples:

-

Sample Spiking: To 100 µL of the plasma sample, add a known amount (e.g., 10 µL) of the rac-Tenofovir-d6 working solution. The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the plasma volume, e.g., 300 µL).

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for improved sensitivity.

-

Injection: Inject a specific volume of the final sample into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for Tenofovir and rac-Tenofovir-d6.

-

Liquid Chromatography (LC): A C18 reverse-phase column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. The multiple reaction monitoring (MRM) transitions for Tenofovir and rac-Tenofovir-d6 should be determined and optimized.

-

Tenofovir: The precursor ion ([M+H]+) is m/z 288.1. A common product ion is m/z 176.1.

-

rac-Tenofovir-d6: The precursor ion ([M+H]+) is m/z 294.1. The product ion will also be shifted by 6 Da.

-

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Chemoenzymatic synthesis of Tenofovir.

Caption: Typical analytical workflow for Tenofovir quantification.

References

An In-depth Technical Guide on the Antiviral Activity of Tenofovir and its Labeled Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Tenofovir and its analogues. It delves into the core mechanisms of action, presents quantitative data on its efficacy, and details the experimental protocols used to ascertain its antiviral and cytotoxic properties. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.

Introduction to Tenofovir

Tenofovir is an acyclic nucleotide analogue of adenosine monophosphate that has demonstrated potent antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] It is a cornerstone of antiretroviral therapy and is available in prodrug forms, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which enhance its oral bioavailability.[2][3] The development of labeled Tenofovir analogues has also opened avenues for advanced research, including in vivo imaging of viral replication and pharmacokinetic studies.[4]

Mechanism of Action

Tenofovir's antiviral activity is rooted in its ability to inhibit viral DNA synthesis.[2] As a nucleotide analogue, it requires intracellular phosphorylation to its active diphosphate form, Tenofovir Diphosphate (TFV-DP). This process is a key step in its mechanism of action.

Cellular Uptake and Phosphorylation:

Tenofovir, delivered as a prodrug, enters the host cell where it is converted to Tenofovir monophosphate and then to the active TFV-DP by cellular kinases. This metabolic activation is crucial for its antiviral effect.

Figure 1: Cellular uptake and activation of Tenofovir.

Inhibition of Viral Reverse Transcriptase and DNA Polymerase:

TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for viral reverse transcriptase (in HIV) and DNA polymerase (in HBV). Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.

Figure 2: Mechanism of viral replication inhibition by Tenofovir.

Quantitative Antiviral Activity

The antiviral potency of Tenofovir and its analogues is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of Tenofovir and its Prodrugs against HIV-1

| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Tenofovir (TFV) | Various | 40 - 8500 | >100 | >12 - >2500 | |

| Tenofovir Disoproxil Fumarate (TDF) | MT-2 | 5.5 | >10 | >1818 | |

| Tenofovir Alafenamide (TAF) | MT-2, MT-4, PBMCs | 5 - 7 | 4.7 - 42 | >900 - >8853 | |

| TAF against HIV-1 Subtypes A-G | PBMCs | 0.10 - 12.0 | Not Reported | Not Reported | |

| TAF against HIV-2 | PBMCs | 1.8 | Not Reported | Not Reported |

Table 2: In Vitro Antiviral Activity of Tenofovir and its Prodrugs against HBV

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Tenofovir (TFV) | HepG2 2.2.15 | 1.1 | >10 | >9.1 | |

| Tenofovir Disoproxil Fumarate (TDF) | HepG2 2.2.15 | 0.02 | >10 | >500 |

Labeled Tenofovir Analogues

The development of labeled Tenofovir analogues has been instrumental in advancing our understanding of its pharmacokinetics and in the development of novel diagnostic tools.

Radiolabeled Analogues for PET Imaging:

Positron Emission Tomography (PET) imaging using radiolabeled drugs allows for the non-invasive visualization of drug distribution in vivo. A Tenofovir analogue, 18F-PMPA, has been used in preclinical studies to investigate the pharmacokinetics of Tenofovir, particularly its accumulation in the renal cortex, which is associated with its potential nephrotoxicity. This approach provides valuable insights into drug disposition and potential side effects.

Fluorescently Labeled Analogues:

While less common, fluorescently labeled Tenofovir analogues can be utilized for in vitro studies to visualize cellular uptake and intracellular distribution using fluorescence microscopy. These tools are valuable for high-throughput screening and mechanistic studies. Although specific quantitative antiviral data for fluorescently labeled Tenofovir is not widely published, their utility lies in cellular imaging applications. A study has reported the use of a fluorescent sensor for the detection of Tenofovir in biological samples, demonstrating the potential of fluorescence-based methods.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the antiviral activity and cytotoxicity of Tenofovir and its analogues.

5.1. Antiviral Activity Assays

5.1.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by recombinant HIV-1 RT. Inhibition of this process leads to a decrease in the product, which can be measured using various detection methods, such as colorimetric or radiometric assays.

-

Protocol Outline:

-

Prepare a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP), and recombinant HIV-1 RT enzyme.

-

Add serial dilutions of the test compound (e.g., TFV-DP) to the reaction mixture.

-

Incubate the reaction at 37°C to allow for DNA synthesis.

-

Stop the reaction and quantify the amount of newly synthesized DNA. For colorimetric assays, this may involve the detection of a specific tag incorporated into the DNA.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of RT activity.

-

5.1.2. HBV DNA Polymerase Inhibition Assay

This assay is similar to the HIV RT inhibition assay but uses HBV DNA polymerase.

-

Principle: This assay measures the inhibition of HBV DNA polymerase activity, which is responsible for viral DNA replication.

-

Protocol Outline:

-

Isolate intracellular HBV nucleocapsids from HBV-transfected cells (e.g., HepG2) which contain the active polymerase.

-

Set up an endogenous polymerase reaction with the isolated nucleocapsids, dNTPs (including a radiolabeled dNTP like [α-33P]TTP), and serial dilutions of the test compound.

-

Incubate the reaction to allow for DNA synthesis.

-

Quantify the incorporation of the radiolabeled dNTP into the newly synthesized viral DNA.

-

Determine the IC50 value for the inhibition of HBV DNA polymerase.

-

5.2. Cell-Based Antiviral Assays

These assays measure the inhibition of viral replication in a cellular context.

-

Principle: Susceptible host cells are infected with the virus in the presence of varying concentrations of the antiviral compound. The extent of viral replication is then quantified.

-

Protocol Outline (General):

-

Seed susceptible cells (e.g., MT-4 cells for HIV, HepG2 2.2.15 cells for HBV) in 96-well plates.

-

Infect the cells with a known amount of virus.

-

Add serial dilutions of the test compound to the infected cells.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantify the amount of viral replication. This can be done by measuring viral antigens (e.g., p24 for HIV), viral nucleic acids (e.g., qPCR for HBV DNA), or by observing cytopathic effects.

-

Calculate the EC50 value.

-

Figure 3: General workflow for a cell-based antiviral assay.

5.3. Cytotoxicity Assays

5.3.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of the test compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion

Tenofovir remains a critical component in the management of HIV and HBV infections due to its potent antiviral activity and well-characterized mechanism of action. The development of its prodrugs, TDF and TAF, has significantly improved its clinical utility. Furthermore, the creation of labeled Tenofovir analogues provides powerful tools for research, enabling deeper insights into its pharmacokinetics and facilitating the development of advanced diagnostic techniques. The standardized experimental protocols outlined in this guide are fundamental for the continued evaluation of Tenofovir and the discovery of new antiviral agents.

References

An In-depth Technical Guide to the Racemic Nature of rac-Tenofovir-d6

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a cornerstone in the management of HIV and chronic Hepatitis B infections.[1][2] It functions as an acyclic nucleotide reverse transcriptase inhibitor (NtRTI), effectively terminating the viral DNA chain elongation process.[3][4] The molecule possesses a chiral center, with the (R)-enantiomer being the pharmacologically active isomer.[5] Consequently, controlling the stereochemical purity of Tenofovir and its prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is critical for ensuring safety and efficacy.

rac-Tenofovir-d6 is the deuterated, racemic form of Tenofovir. The term "racemic" indicates that it is a 1:1 mixture of both the (R)- and (S)-enantiomers. The deuterium labeling (d6) makes it a valuable tool in analytical and clinical research, primarily as an internal standard for pharmacokinetic (PK) and metabolic studies using mass spectrometry. Understanding its racemic nature is fundamental to its application in accurately quantifying the active (R)-enantiomer in various biological matrices.

Mechanism of Action: A Stereoselective Process

Tenofovir's antiviral activity is initiated through a series of intracellular phosphorylation steps that convert it into its active metabolite, tenofovir diphosphate. This active form competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Because Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the immediate termination of DNA synthesis, thus halting viral replication.

The antiviral potency is almost exclusively associated with the (R)-enantiomer. The (S)-enantiomer is considered a chiral impurity and does not contribute to the therapeutic effect. Therefore, analytical methods must be capable of distinguishing between these two stereoisomers.

Caption: Intracellular activation pathway of (R)-Tenofovir.

Chiral Separation and Analysis

Due to the stereospecific activity of Tenofovir, robust analytical methods are required to separate and quantify the (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. Chiral separation can be achieved using two primary approaches: chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs).

Experimental Protocol: Chiral HPLC using a Chiral Stationary Phase

This method, adapted from a validated protocol for Tenofovir Disoproxil Fumarate, is suitable for resolving the enantiomers of Tenofovir and its derivatives.

-

Objective: To separate and quantify the (S)-enantiomer (chiral impurity) from the (R)-enantiomer (active compound) of Tenofovir Disoproxil Fumarate.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Chiral AGP (150 x 4.0 mm, 5 µm)

-

Mobile Phase: A mixture of 0.1 M ammonium acetate in water (pH adjusted to 6.8 with ammonia solution) and methanol in an 85:15 (v/v) ratio.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 15 °C

-

Detection Wavelength: 260 nm

-

Experimental Protocol: Chiral HPLC using a Chiral Mobile Phase Additive

This method utilizes a standard achiral column and introduces a chiral selector into the mobile phase to form transient diastereomeric complexes that can be separated.

-

Objective: To achieve enantiomeric separation of Tenofovir on an achiral C18 column.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A buffered solution (pH 4.0) containing 3 mM copper sulfate, 1 mM L-phenylalanine (the chiral selector), and 20 mM ammonium dihydrogen phosphate, mixed with acetonitrile in a 95:5 (v/v) ratio.

-

Flow Rate: 1.0 mL/min (Assumed standard, adjust as needed)

-

Injection Volume: 20 µL (Assumed standard, adjust as needed)

-

Column Temperature: 25 °C

-

Detection Wavelength: 260 nm

-

Quantitative Data

The following table summarizes representative quantitative data from a validated chiral HPLC method for Tenofovir Disoproxil Fumarate, demonstrating the effective separation of the two enantiomers.

| Parameter | (R)-Tenofovir Disoproxil Fumarate | (S)-Enantiomer |

| Retention Time (min) | 7.4 | 10.6 |

| Relative Retention Time | 1.00 | ~1.43 |

| Limit of Detection (LOD) | Not Applicable | 0.015% |

| Limit of Quantitation (LOQ) | Not Applicable | 0.05% |

Data extracted from a study on Tenofovir Disoproxil Fumarate, which is representative of the separation challenge for the Tenofovir core molecule.

Caption: General workflow for the chiral analysis of racemic Tenofovir.

Conclusion

rac-Tenofovir-d6 is an essential analytical tool whose utility is predicated on a thorough understanding of its racemic composition. While the (R)-enantiomer provides the therapeutic benefit by inhibiting viral replication, the (S)-enantiomer is an inactive impurity. The distinct pharmacological profiles of the stereoisomers necessitate the use of specialized chiral separation techniques, primarily HPLC, to ensure the quality and purity of the active pharmaceutical ingredient. The detailed protocols and data presented herein provide a technical foundation for researchers and drug development professionals working with Tenofovir and its deuterated analogs.

References

Navigating the Properties of rac Tenofovir-d6 Powder: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics and optimal storage conditions for rac Tenofovir-d6 powder, providing essential data and protocols for its effective use in a research and development setting.

This technical guide offers a comprehensive overview of the physicochemical properties of this compound powder, a deuterated analogue of the antiviral agent Tenofovir. Primarily intended for researchers, scientists, and professionals in drug development, this document compiles critical data on solubility in various common laboratory solvents and outlines best practices for storage and handling to ensure the compound's integrity and stability.

Core Physicochemical Properties and Storage

This compound is a stable, deuterated form of Tenofovir, an acyclic nucleotide phosphonate reverse transcriptase inhibitor. It is typically supplied as a white to off-white solid powder. Understanding its fundamental properties is crucial for its application in experimental settings.

Storage and Stability

To maintain its long-term integrity, this compound powder should be stored under specific conditions. Multiple suppliers consistently recommend storing the solid powder at -20°C .[1][2] Some sources also advise protecting the compound from light, particularly when in solution. One supplier indicates a stability of at least four years when stored appropriately at -20°C. For solutions in solvents, it is recommended to store them at -80°C for up to six months or at -20°C for one month, with protection from light.

Solubility Profile

The solubility of this compound is a critical parameter for the preparation of stock solutions and experimental assays. While data for the deuterated form is limited, the solubility is expected to be highly comparable to its non-deuterated counterpart, Tenofovir. The following tables summarize the available quantitative solubility data.

Quantitative Solubility Data for Tenofovir

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method/Notes |

| DMSO | ~1 - 4 mg/mL | ~3.48 - 13.92 mM | Heating may be required to achieve higher concentrations. |

| Water | 2 mg/mL | 6.96 mM | Sonication is recommended to aid dissolution. |

| PBS (pH 7.2) | ~2.5 mg/mL | ~8.71 mM | |

| Ethanol | < 1 mg/mL | Insoluble or slightly soluble |

Note: The molecular weight of non-deuterated Tenofovir (287.2 g/mol ) is used for molarity calculations in this table for direct comparison. The molecular weight of this compound is approximately 293.25 g/mol .

Reported Solubility for this compound

| Solvent | Concentration |

| DMSO | Sparingly Soluble |

| Water | Sparingly Soluble |

The term "sparingly soluble" suggests that while dissolution is possible, it may be limited or require specific conditions to achieve higher concentrations. The quantitative data from the non-deuterated form provides a more practical guide for solution preparation.

Mechanism of Action: Intracellular Activation and Viral Inhibition

Tenofovir exerts its antiviral effect by targeting viral reverse transcriptase. However, it must first be activated intracellularly. The following diagram illustrates the metabolic pathway of Tenofovir to its active diphosphate form, which then acts as a chain terminator in viral DNA synthesis.

Figure 1. Intracellular activation pathway of Tenofovir.

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, Water, PBS)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-